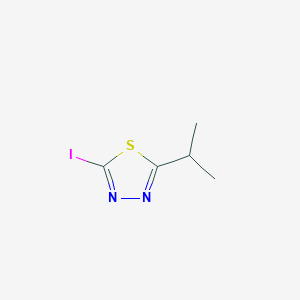![molecular formula C12H19N3O8 B12333938 Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- is a compound with the chemical formula C13H19N3O8 and a molecular weight of 345.31 g/mol . This compound is a nucleotide derivative, consisting of glycine and ribonucleoside components, and exhibits certain biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- involves multiple steps and requires advanced synthetic chemistry techniques and equipment . The process typically includes the protection and deprotection of functional groups, coupling reactions, and purification steps to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- involves its interaction with molecular targets and pathways within the cell. It may act by modulating nucleotide metabolism, influencing RNA synthesis and modification, and affecting various cellular processes . The specific molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleotide derivatives and glycine-containing molecules, such as:
Uniqueness
Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]- is unique due to its specific structure, which combines glycine and ribonucleoside components, and its distinct biological activities . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H19N3O8 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C12H19N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h5-6,8-9,11,13,16,19-20H,1-4H2,(H,17,18)(H,14,21,22)/t5?,6-,8-,9-,11-/m1/s1 |
InChI Key |
MYDYADOMWHPYPQ-NWZZVCMHSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)


![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide](/img/structure/B12333887.png)

![5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B12333904.png)


![(1R,2R,3R,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B12333929.png)



